molecular formula C8H6ClF2NO B2387406 6-Chloro-2,4-difluoro-3-methylbenzamide CAS No. 2415751-80-1

6-Chloro-2,4-difluoro-3-methylbenzamide

Cat. No.: B2387406
CAS No.: 2415751-80-1
M. Wt: 205.59
InChI Key: VWFKBBRDTUDPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2,4-difluoro-3-methylbenzamide (CAS 2415751-80-1) is a fluorinated benzamide derivative of interest in advanced chemical research and development. With a molecular formula of C8H6ClF2NO and a molecular weight of 205.59 g/mol , this compound serves as a versatile building block, particularly in synthetic organic chemistry. Its specific structure, featuring chloro and fluoro substituents on the benzene ring, makes it a valuable intermediate for the synthesis of more complex molecules. Researchers utilize this compound in exploring new pharmaceutical candidates and agrochemicals, where the introduction of halogen atoms can significantly influence the biological activity, metabolic stability, and binding properties of the target molecules . This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2,4-difluoro-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO/c1-3-5(10)2-4(9)6(7(3)11)8(12)13/h2H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFKBBRDTUDPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1F)Cl)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Chloro 2,4 Difluoro 3 Methylbenzamide and Its Precursors

Established Synthetic Routes to 6-Chloro-2,4-difluoro-3-methylbenzoyl Chloride

The synthesis of the crucial precursor, 6-chloro-2,4-difluoro-3-methylbenzoyl chloride, involves the strategic introduction of halogen substituents onto a methylbenzoic acid backbone. This process requires carefully selected chlorination and fluorination techniques to achieve the desired substitution pattern.

Chlorination Strategies for Methylbenzoic Acid Derivatives

The introduction of a chlorine atom onto the aromatic ring of methylbenzoic acid derivatives can be achieved through various chlorination methods. The choice of reagent and conditions is critical to control the regioselectivity and yield of the reaction. Common chlorinating agents include N-chlorosuccinimide (NCS), sulfuryl chloride, and cyanuric chloride. patsnap.comgoogle.comgoogle.com For instance, the chlorination of 4-methylbenzoic acid chloride has been accomplished using chlorine gas in the presence of a ferric(III) chloride catalyst, yielding primarily the 3-chloro-4-methyl derivative. stackexchange.com In other applications, reagents like dichlorohydantoin and trichloroisocyanuric acid are also utilized. google.comgoogle.com The reaction conditions, such as temperature and the use of initiators like benzoyl peroxide, can be adjusted to favor chlorination on the aromatic ring over the methyl group. google.comgoogle.com

Table 1: Common Chlorination Reagents and Conditions for Benzoic Acid Derivatives
Chlorinating ReagentCatalyst/InitiatorTypical ConditionsReference
N-Chlorosuccinimide (NCS)-Reaction in a solvent like DMF google.com
Sulfuryl ChlorideAIBN (Azobisisobutyronitrile)Inert solvent, 60-90 °C google.com
Chlorine Gas (Cl₂)Ferric(III) Chloride (FeCl₃)Heated, 50-55 °C stackexchange.com
Cyanuric Chloride-Reaction in a suitable solvent patsnap.com
DichlorohydantoinBenzoyl PeroxideChlorination reaction solvent google.com

Fluorination Techniques for Introducing Aromatic Fluorine

The incorporation of fluorine atoms into an aromatic ring is a critical step in the synthesis of many pharmaceuticals and agrochemicals due to fluorine's ability to alter a molecule's physical and biological properties. numberanalytics.comyork.ac.uk There are several established methods for aromatic fluorination. numberanalytics.com

Electrophilic Fluorination: This method uses reagents that act as an electrophilic fluorine source ("F+"). Common agents include Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI). numberanalytics.comnumberanalytics.comwikipedia.org These reagents are effective for fluorinating electron-rich aromatic compounds. wikipedia.org

Nucleophilic Fluorination: This approach involves the displacement of a leaving group (such as a nitro group or another halogen) by a nucleophilic fluoride (B91410) ion. organic-chemistry.org Sources of fluoride ions include salts like cesium fluoride (CsF) and potassium fluoride (KF). numberanalytics.comnumberanalytics.com This method is particularly useful for aromatic rings that contain electron-withdrawing groups. numberanalytics.com

Transition Metal-Catalyzed Fluorination: Modern synthetic chemistry often employs transition metals like palladium or copper to catalyze the fluorination of aryl halides or boronic acids. numberanalytics.comnumberanalytics.com These methods have expanded the scope of aromatic fluorination, allowing for reactions on a wider range of substrates. numberanalytics.com

Table 2: Overview of Aromatic Fluorination Techniques
MethodTypical ReagentsDescriptionReference
Electrophilic FluorinationSelectfluor, NFSI, N-fluoropyridinium saltsIntroduces fluorine using an electrophilic "F+" source. numberanalytics.comnumberanalytics.comwikipedia.org
Nucleophilic FluorinationCsF, KF, Tetrabutylammonium fluoride (TBAF)Displaces a leaving group with a nucleophilic fluoride ion. numberanalytics.comnumberanalytics.com
Transition Metal-Catalyzed FluorinationPalladium or Copper catalysts with a fluorine sourceCatalytic process often using aryl halides or triflates. numberanalytics.comnumberanalytics.com

Conversion of 6-Chloro-2,4-difluoro-3-methylbenzoyl Chloride to 6-Chloro-2,4-difluoro-3-methylbenzamide

The final step in the synthesis is the conversion of the reactive acyl chloride intermediate into the corresponding primary amide.

Amidation Reactions and Conditions

Amidation of a benzoyl chloride derivative is a fundamental and widely used transformation in organic synthesis. The process typically involves the reaction of the acyl chloride with an ammonia (B1221849) source. Reagents such as aqueous or anhydrous ammonia, or ammonium (B1175870) hydroxide, can be used to provide the nucleophilic -NH2 group. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. The reaction is often carried out in a suitable solvent at controlled temperatures to manage its typically exothermic nature. The formation of a stable acyloxy-phosphonium species is an alternative strategy for activating carboxylic acids for amidation. nih.govresearchgate.net

Advanced and Novel Synthetic Approaches to Related Halogenated Benzamides

Research in organic synthesis continues to produce more efficient and selective methods for creating complex molecules. For halogenated benzamides, advanced techniques utilizing transition metal catalysis offer novel pathways for their construction.

Palladium-Catalyzed C-H Chlorination of Benzamide (B126) Derivatives

A notable advanced method involves the direct chlorination of a carbon-hydrogen (C-H) bond on the benzamide scaffold, guided by a directing group. nih.govacs.orgfigshare.com Research has demonstrated the palladium-catalyzed ortho-selective C-H chlorination of N-quinolinylbenzamide derivatives. nih.govacs.org This reaction uses hydrochloric acid as the chlorine source and is achieved under anodic oxidation conditions. acs.orgacs.org The use of a 5,7-dichloro-8-quinolinyl group as a directing group was shown to be effective for achieving high selectivity for the ortho-position. nih.govacs.orgfigshare.com This electrochemical approach represents a modern strategy for the synthesis of specifically substituted benzamides, potentially reducing the number of steps required compared to traditional methods that rely on pre-functionalized starting materials. acs.orgscilit.com

Table 3: Key Features of Palladium-Catalyzed Electrochemical C-H Chlorination
ComponentDescriptionReference
CatalystPalladium Chloride (PdCl₂) acs.org
SubstrateN-quinolinylbenzamide derivatives nih.govacs.org
Chlorine SourceHydrochloric Acid (HCl) nih.govacs.org
Key ConditionAnodic Oxidation (Electrochemical) acs.orgacs.org
Directing Group5,7-dichloro-8-quinolinyl group for ortho-selectivity nih.govfigshare.com

Rhodium-Catalyzed C-H Activation and Coupling Reactions for Fluorinated Systems

Rhodium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds, offering an atom- and step-economical approach to building molecular complexity. nih.gov In the context of fluorinated systems, these reactions provide a means to forge new carbon-carbon and carbon-heteroatom bonds on the benzamide core.

The typical mechanism for Rh(III)-catalyzed C-H activation involves chelation assistance from a directing group on the substrate, followed by an electrophilic deprotonation pathway to form a metallacyclic intermediate. nih.gov For benzamides, the amide group itself can serve as the directing group. This intermediate can then engage with various coupling partners, such as alkenes or alkynes, to introduce new substituents. nih.gov

Research has demonstrated the utility of Rh(III) catalysts for the oxidative olefination of arenes, including those with fluorine substituents. nih.gov The use of specific directing groups, such as an N-pentafluorophenyl benzamide, has been shown to be crucial for achieving catalytic turnover, even using air as the sole oxidant. nih.gov This approach is compatible with a range of olefin coupling partners. nih.gov Furthermore, Rh(III)-catalyzed C-H activation/cyclization of benzamides with diazo compounds has been developed to construct isocoumarins, showcasing the versatility of this methodology in creating complex heterocyclic systems from substituted benzamides. rsc.orgresearchgate.net

A general catalytic cycle for this type of transformation is proposed to involve:

Chelation-assisted C-H bond activation to form a five-membered rhodacycle intermediate.

Coordination and insertion of the coupling partner (e.g., an alkene or alkyne).

Reductive elimination to release the functionalized product and regenerate the active Rh(III) catalyst. nih.gov

A kinetic isotope effect (KIE) of 2.6, observed in competition experiments between deuterated and non-deuterated N-tert-butylbenzamide, suggests that the C-H bond cleavage is the rate-limiting step in these transformations.

Catalyst SystemSubstrate TypeCoupling PartnerProduct TypeKey Features
[CpRhCl₂]₂ / AgSbF₆N-substituted BenzamidesDiazo CompoundsIsocoumarinsForms C-C/C-O bonds via intermolecular cyclization. researchgate.net
Rh(III) CatalystN-pentafluorophenyl benzamidesAlkenesOlefinated BenzamidesUses air as the sole oxidant; compatible with various olefins. nih.gov
[CpRhCl₂]₂ / AgBF₄N-methoxybenzamides2,2-Difluorovinyl TosylateFluorinated HeterocyclesLeads to the synthesis of 4-fluoroisoquinolin-1(2H)-ones. snnu.edu.cn

Micellar Photocatalysis in Chlorinated Benzamide Functionalization

Micellar photocatalysis offers a sustainable and efficient method for activating strong carbon-halide bonds under mild conditions, making it particularly relevant for the functionalization of chlorinated benzamides. researchgate.netchemrxiv.org This technique utilizes aqueous solutions containing surfactants, which form micelles that act as nanoreactors, concentrating both the photocatalyst and the substrates to facilitate reactions that are often inefficient in bulk solvents. diva-portal.org

Studies have shown that this approach can achieve chemodivergent functionalization of chlorinated benzamide derivatives, leading to either C-H arylation or N-dealkylation by simply adjusting reaction parameters like the amount of water, the type of surfactant, or the amine used. researchgate.netchemrxiv.org The system typically employs a photocatalyst, such as methylene (B1212753) blue, and a light source, like blue LEDs, to drive the reaction. researchgate.netchemrxiv.org

The reaction can proceed through a radical-polar crossover process. researchgate.netchemrxiv.org The photocatalyst, upon excitation by light, can facilitate the reduction of the chlorinated benzamide, leading to the cleavage of the carbon-chlorine bond. The resulting aryl radical can then be channeled into different reaction pathways. This methodology enables the valorization of inexpensive and readily available chlorinated starting materials. researchgate.netchemrxiv.org The choice of surfactant is critical; cationic (e.g., CTAB), zwitterionic (e.g., SB3-14), and neutral (e.g., Triton X-100) surfactants have proven effective, while anionic surfactants (e.g., SDS) can be less efficient. diva-portal.org

PhotocatalystSubstrate TypeReaction TypeKey ConditionsOutcome
Methylene BlueChlorinated BenzamidesC-H Arylation / N-DealkylationAqueous micellar solution, Blue LEDsChemodivergent functionalization controlled by reaction parameters. researchgate.netchemrxiv.org
Methylene Blueo-chlorobenzamidesC-H ArylationCationic (CTAB) or Zwitterionic (SB3-14) surfactantsFormation of isoindolinones. diva-portal.org
Methylene Blueo-chlorobenzamidesN-DealkylationAmine electron donorsFormation of secondary amides. diva-portal.org

Synthesis of Fluorinated Benzamide Enaminones

Fluorinated benzamide enaminones are versatile building blocks in organic synthesis and medicinal chemistry. researchgate.net These compounds feature a conjugated system combining enamine and carbonyl functionalities, which imparts both nucleophilic and electrophilic character, enabling diverse synthetic transformations. researchgate.net

A general method for the preparation of enaminone sulfonamide derivatives involves the reaction of an enaminone with a sulfonamide in glacial acetic acid under reflux conditions. researchgate.net Libraries of novel fluorinated N-benzamide enaminones have been synthesized and evaluated for biological activity, indicating the importance of this structural motif. researchgate.net

More advanced and efficient syntheses can be achieved through click-type [2+2] cycloaddition-retroelectrocyclization (CA-RE) reactions. This process involves reacting electron-rich alkynes with electron-deficient partners like tetracyanoethylene (B109619) (TCNE). The requisite alkynes can be prepared from alkynones, which are synthesized via Sonogashira cross-coupling, followed by a nucleophilic conjugate addition to yield the target substrates for the CA-RE reaction. researchgate.net This method has been shown to produce the desired chromophores in high yields. researchgate.net

Strategies for High-Quality, High-Yield Fluoro Benzamide Preparation

Achieving high yields and purity in the synthesis of fluoro benzamides requires careful consideration of reagents, reaction conditions, and synthetic routes. The incorporation of fluorine can significantly alter the reactivity of a molecule, necessitating specialized approaches.

One common strategy involves the nucleophilic substitution of a leaving group with a fluoride source. For instance, the radiosynthesis of fluorinated benzamide neuroleptics has been accomplished via nucleophilic substitution of a tosyloxy group with no-carrier-added [¹⁸F]fluoride. nih.gov This highlights the use of sulfonate esters as effective precursors for fluorination.

Another approach is the direct fluorination of a precursor molecule. This can be achieved using electrophilic fluorinating agents. For example, the synthesis of N-fluoro sulfonamides can be accomplished through a transfer fluorination of the potassium salt of a sulfonamide using N-fluoro benzenesulfonimide, a readily available solid fluorinating agent. researchgate.net

For the amide bond formation itself, standard coupling methods are often employed, starting from a corresponding fluorinated benzoic acid or benzoyl chloride. However, the synthesis of these precursors is key. The preparation of 3,5-dichloro-2,4-difluoronitrobenzene, a potential precursor, involves the high-temperature chlorination of 2,4-difluoronitrobenzene (B147775) using iodine as a catalyst. google.com Subsequent reduction and functional group manipulation would be required to form the final benzamide.

Recent advancements in flow chemistry offer a pathway to highly reproducible, high-yield synthesis. By translating batch reactions to a continuous flow setup, it is possible to achieve better control over reaction parameters, leading to improved consistency and higher throughput, as demonstrated in the synthesis of gold nanoparticles, a principle applicable to organic synthesis as well. rsc.org

Metal-Halogen Exchange and Palladium-Mediated Reactions in Scaffold Assembly

The construction of the this compound scaffold can be efficiently achieved using palladium-mediated cross-coupling reactions, which are fundamental tools for forming C-C and C-N bonds. These reactions often utilize precursors generated via metal-halogen exchange.

Metal-Halogen Exchange: This reaction is a classic method for preparing organometallic reagents, such as organolithium or Grignard reagents, from organic halides. youtube.com For a polysubstituted aromatic ring, a bromine or iodine atom can be selectively exchanged with a metal (e.g., lithium from butyllithium). This process transforms the electrophilic carbon of the C-X bond into a nucleophilic carbon of the C-M bond, which can then be used in subsequent coupling reactions to introduce substituents like the methyl group.

Palladium-Mediated Reactions: Palladium-catalyzed cross-coupling reactions are indispensable for assembling complex aromatic systems.

Buchwald-Hartwig Amination: This reaction is a premier method for forming aryl-N bonds. It can be used to synthesize primary arylamines from aryl halides using an ammonia equivalent, such as lithium bis(trimethylsilyl)amide. nih.govresearchgate.net This could be a key step in introducing the amide functionality or a precursor amine group onto the chlorinated and fluorinated aromatic ring. The reaction is typically catalyzed by a palladium source like Pd(dba)₂ and a bulky phosphine (B1218219) ligand like P(t-Bu)₃. nih.gov

Suzuki and other C-C Couplings: Reactions like the Suzuki coupling (using boronic acids), Stille coupling (using organostannanes), or Negishi coupling (using organozinc reagents) are used to form C-C bonds. For instance, after a metal-halogen exchange to create a nucleophilic arylmetal species, a palladium catalyst could be used to couple it with a methylating agent to install the 3-methyl group.

Denitrogenative Cross-Coupling: A novel palladium-catalyzed reaction of researchgate.netresearchgate.netchemrxiv.org-benzotriazin-4(3H)-ones with an organoaluminum reagent has been developed for the synthesis of ortho-methylated benzamides. nih.gov This reaction proceeds via denitrogenative coupling, providing a specialized route to introduce substituents ortho to the amide group. nih.gov

Reaction TypeCatalyst/ReagentBond FormedSubstratesRelevance
Buchwald-Hartwig AminationPd(dba)₂ / P(t-Bu)₃C-NAryl Halides + LiN(SiMe₃)₂Synthesis of primary anilines as precursors to benzamides. nih.gov
Metal-Halogen Exchangen-ButyllithiumC-LiAryl Halides (Br, I)Creates a nucleophilic site for further functionalization. youtube.com
Denitrogenative CouplingPd(OAc)₂ / XantPhosC-C (methylation) researchgate.netresearchgate.netchemrxiv.org-Benzotriazin-4(3H)-onesSynthesis of ortho-methylated N-aryl amides. nih.gov

Chemical Reactivity and Derivatization of 6 Chloro 2,4 Difluoro 3 Methylbenzamide Scaffold

Nucleophilic Substitution Reactions of the Acyl Chloride Precursor

The most prominent reaction pathway for the derivatization of this scaffold begins with its corresponding acyl chloride, 6-chloro-2,4-difluoro-3-methylbenzoyl chloride. Acyl chlorides are among the most reactive derivatives of carboxylic acids, readily undergoing nucleophilic acyl substitution. libretexts.org This high reactivity stems from the strong electron-withdrawing inductive effect of the chlorine atom attached to the carbonyl carbon, which makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. libretexts.org

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org In the first step, which is typically rate-limiting, a nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π bond and forming a tetrahedral intermediate. libretexts.org In the second step, the carbonyl group is reformed by the elimination of the chloride ion, which is an excellent leaving group. This process results in the net substitution of the chloride with the incoming nucleophile. libretexts.org Common nucleophiles used in these reactions include alcohols (to form esters), amines (to form amides), and water (to revert to the carboxylic acid).

Structural Modification and Functionalization Strategies

The high reactivity of 6-chloro-2,4-difluoro-3-methylbenzoyl chloride allows for the straightforward synthesis of a wide range of derivatives, most notably amides and esters.

Amide Formation: The reaction of the acyl chloride with primary or secondary amines is a common and efficient method for forming substituted amides. hud.ac.uk These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. hud.ac.uk

Ester Formation: Similarly, esters can be synthesized by reacting the acyl chloride with an alcohol. google.com This reaction, known as alcoholysis, often proceeds readily without a catalyst, although a base may be added to scavenge the HCl produced.

The following table illustrates representative nucleophilic acyl substitution reactions starting from the acyl chloride precursor.

Reactant 1 (Acyl Chloride)Reactant 2 (Nucleophile)Solvent/BaseProductProduct Class
6-Chloro-2,4-difluoro-3-methylbenzoyl chlorideAnilineTriethylamineN-phenyl-6-chloro-2,4-difluoro-3-methylbenzamideAmide
6-Chloro-2,4-difluoro-3-methylbenzoyl chlorideBenzylaminePyridineN-benzyl-6-chloro-2,4-difluoro-3-methylbenzamideAmide
6-Chloro-2,4-difluoro-3-methylbenzoyl chlorideMethanol (B129727)NoneMethyl 6-chloro-2,4-difluoro-3-methylbenzoateEster
6-Chloro-2,4-difluoro-3-methylbenzoyl chloride2-PropanolNoneIsopropyl 6-chloro-2,4-difluoro-3-methylbenzoateEster
6-Chloro-2,4-difluoro-3-methylbenzoyl chlorideWaterNone6-Chloro-2,4-difluoro-3-methylbenzoic acidCarboxylic Acid

While specific examples detailing the incorporation of the 6-chloro-2,4-difluoro-3-methylbenzamide scaffold into larger, complex molecules are not extensively documented in readily available literature, its structural motifs are pertinent to fields like medicinal chemistry. For instance, related structures such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid have been identified as key intermediates in the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs. researchgate.net

The functional handles present on the scaffold—the amide nitrogen, the aromatic ring, and the benzylic methyl group—provide multiple points for further derivatization. The amide N-H bond can be deprotonated and alkylated, while the aromatic ring, despite being electron-deficient, could potentially undergo further substitution reactions under specific conditions. The benzylic protons of the methyl group are also potential sites for radical reactions or C-H activation, enabling the connection of this scaffold to other molecular fragments.

Mechanistic Investigations of Reaction Pathways

The substituents on the aromatic ring—two fluorine atoms, one chlorine atom, and one methyl group—exert significant electronic effects that govern the reactivity of the scaffold. These effects influence both the nucleophilic acyl substitution at the carbonyl group and the potential for substitution on the aromatic ring itself.

Fluorine and Chlorine Atoms: As halogens, both fluorine and chlorine are strongly electron-withdrawing through the inductive effect (-I) due to their high electronegativity. This effect significantly increases the electrophilicity of the carbonyl carbon in the acyl chloride precursor, making it more reactive toward nucleophiles compared to unsubstituted benzoyl chloride. rsc.orgstackexchange.com In the context of electrophilic aromatic substitution, these halogen substituents are deactivating but direct incoming electrophiles to the ortho and para positions. libretexts.org

Methyl Group: The methyl group is an electron-donating group (+I effect and hyperconjugation), which activates the aromatic ring toward electrophilic substitution and is also an ortho, para-director. youtube.com

SubstituentPositionElectronic EffectEffect on Acyl ReactivityAromatic Ring Directing Effect
-F2, 4Strongly Electron-Withdrawing (Inductive)IncreasesDeactivating, Ortho/Para-Director
-Cl6Electron-Withdrawing (Inductive)IncreasesDeactivating, Ortho/Para-Director
-CH₃3Electron-Donating (Inductive/Hyperconjugation)DecreasesActivating, Ortho/Para-Director

C-H activation is a modern synthetic strategy that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds, often catalyzed by transition metals. wikipedia.org The this compound scaffold possesses two types of C-H bonds amenable to this strategy: the aromatic C-H bond at position 5 and the benzylic C(sp³)-H bonds of the methyl group.

Benzylic C-H Activation: The C-H bonds of the methyl group are benzylic and have a lower bond dissociation energy than aromatic C-H bonds, making them potential targets for functionalization. acs.org Mechanisms for activating such bonds can involve the generation of a benzylic radical via a proton-coupled electron transfer (PCET) process or direct insertion of a transition metal catalyst. acs.org

Aromatic C-H Activation: The single remaining aromatic C-H bond could also be a target for functionalization. Common mechanisms for aromatic C-H activation include:

Oxidative Addition: A low-valent metal center inserts directly into the C-H bond. nih.gov

Electrophilic Aromatic Metalation (SEAr): An electrophilic metal complex reacts with the electron-rich aromatic ring. This is less likely for the electron-deficient ring in this scaffold. nih.gov

Concerted Metalation-Deprotonation (CMD): This is a common pathway for higher-oxidation-state transition metals like Pd(II), Ru(II), and Ir(III). nih.govyoutube.com It involves a concerted process where the metal coordinates to the ring while an associated basic ligand abstracts the proton. researchgate.netacs.org Given the presence of the amide group, which can act as a directing group, a CMD mechanism could potentially functionalize the aromatic C-H bond at the C5 position.

The choice of catalyst, directing group, and reaction conditions would ultimately determine whether C-H activation occurs and at which site. acs.org

Spectroscopic and Structural Elucidation of 6 Chloro 2,4 Difluoro 3 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 6-Chloro-2,4-difluoro-3-methylbenzamide, the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra is crucial for unambiguous structural confirmation.

¹H and ¹³C NMR for Structural Confirmation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic proton, the methyl protons, and the amide protons. The aromatic proton, located at position 5, is anticipated to appear as a doublet of doublets due to coupling with the adjacent fluorine atoms at positions 4 and 6 (if coupling occurs across the chlorine atom, which is less likely). The methyl protons at position 3 would likely present as a singlet, slightly broadened by potential long-range couplings. The two protons of the amide group (-CONH₂) are expected to appear as two broad singlets, a consequence of their different chemical environments and restricted rotation around the C-N bond.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. The spectrum of this compound is predicted to show eight distinct signals. The carbonyl carbon of the amide group will appear at the most downfield region. The aromatic carbons will exhibit complex splitting patterns due to one-, two-, and three-bond couplings with the fluorine atoms. The methyl carbon will resonate in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
-CONH₂~7.5 (br s, 1H), ~7.2 (br s, 1H)-
C=O-~165
C1-~120 (dd)
C2-~158 (dd)
C3-~125 (d)
-CH₃~2.3 (s, 3H)~15
C4-~155 (dd)
C5~7.1 (dd, 1H)~115 (dd)
C6-~130 (d)

Note: Predicted data is based on theoretical calculations and known substituent effects. Actual experimental values may vary.

¹⁹F NMR for Fluorine Atom Characterization and Positional Isomer Differentiation

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorine-containing compounds. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C2 and C4 positions. The chemical shifts of these signals will be influenced by the other substituents on the benzene (B151609) ring. Furthermore, the coupling between the two fluorine atoms (⁴JF-F) and their respective couplings to the aromatic proton (³JH-F and ⁵JH-F) would provide definitive evidence for their relative positions. This technique is particularly valuable for differentiating between positional isomers, as the coupling patterns and chemical shifts are highly sensitive to the substitution pattern on the aromatic ring.

Table 2: Predicted ¹⁹F NMR Data for this compound

Assignment ¹⁹F Chemical Shift (δ, ppm) Coupling Constants (Hz)
F at C2~ -115d, ⁴JF-F ≈ 8 Hz
F at C4~ -110d, ⁴JF-F ≈ 8 Hz

Note: Predicted data is based on theoretical calculations and known substituent effects. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Vibrational Mode Analysis

The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to the various functional groups. The amide group will give rise to strong N-H stretching vibrations in the region of 3400-3200 cm⁻¹, a prominent C=O stretching band (Amide I) around 1680-1650 cm⁻¹, and an N-H bending vibration (Amide II) near 1640-1600 cm⁻¹. The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-F stretching vibrations are expected to produce strong bands in the 1350-1100 cm⁻¹ range. The C-Cl stretch will likely appear in the lower frequency region, typically between 800 and 600 cm⁻¹. The methyl group will show characteristic C-H stretching and bending vibrations.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity (IR) Intensity (Raman)
N-H Stretch (Amide)3400-3200StrongMedium
Aromatic C-H Stretch3100-3000MediumStrong
Aliphatic C-H Stretch2980-2850MediumMedium
C=O Stretch (Amide I)1680-1650StrongMedium
N-H Bend (Amide II)1640-1600StrongWeak
Aromatic C=C Stretch1600-1450Medium-StrongStrong
C-F Stretch1350-1100StrongWeak
C-Cl Stretch800-600MediumMedium

Note: Predicted data is based on characteristic group frequencies. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak is anticipated, which is characteristic of a single chlorine atom. The fragmentation pattern would likely involve the loss of the amide group (·CONH₂), the chlorine atom (·Cl), and potentially the methyl group (·CH₃). The cleavage of the bond between the carbonyl group and the aromatic ring would lead to the formation of a benzoyl cation derivative, which would be a prominent peak in the spectrum.

Table 4: Predicted Key Fragments in the EI-MS of this compound

m/z Predicted Fragment
[M]⁺[C₈H₆ClF₂NO]⁺
[M+2]⁺Isotopic peak due to ³⁷Cl
[M-17]⁺[C₈H₅ClF₂O]⁺ (Loss of ·NH₂)
[M-35]⁺[C₈H₆F₂NO]⁺ (Loss of ·Cl)
[M-44]⁺[C₇H₃ClF₂]⁺ (Loss of ·CONH₂)
[M-59]⁺[C₇H₃ClF₂]⁺ (Loss of ·CONH₂ and subsequent fragmentations)

Note: Predicted data is based on common fragmentation pathways for similar compounds. Actual experimental values may vary.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Detailed research findings and data tables for the HR-ESI-MS analysis of this compound are not available in published literature. This technique is crucial for determining the exact molecular weight and elemental composition of a compound. The analysis would typically involve ionizing the molecule and measuring its mass-to-charge ratio with very high precision. The resulting data would confirm the molecular formula, C₈H₅ClF₂NO, by comparing the experimentally measured mass to the theoretically calculated mass.

Table 1: Hypothetical HR-ESI-MS Data for this compound

AdductTheoretical m/zMeasured m/zMass Difference (ppm)
[M+H]⁺Data not availableData not availableData not available
[M+Na]⁺Data not availableData not availableData not available

Ultraviolet-Visible (UV/Vis) Spectroscopy and Solvatochromism Studies

Information regarding the UV/Vis spectroscopic properties and solvatochromism of this compound is not present in the available scientific literature. A UV/Vis spectroscopic analysis would reveal the electronic transitions within the molecule by measuring its absorbance of light in the ultraviolet and visible regions.

Solvatochromism studies would involve recording the UV/Vis spectra in a series of solvents with varying polarities. Changes in the position of the absorption maxima (λmax) would indicate the nature of the electronic transitions and the effect of the solvent on the molecule's ground and excited states. A bathochromic (red) shift with increasing solvent polarity would suggest a π → π* transition, while a hypsochromic (blue) shift would be indicative of an n → π* transition.

Table 2: Hypothetical UV/Vis Absorption Data for this compound in Various Solvents

SolventPolarity Indexλmax (nm)
n-Hexane0.1Data not available
Dichloromethane3.1Data not available
Acetonitrile5.8Data not available
Methanol (B129727)5.1Data not available
Water10.2Data not available

Computational Chemistry and Theoretical Studies on 6 Chloro 2,4 Difluoro 3 Methylbenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems, such as atoms and molecules. It is extensively used to predict molecular properties with a favorable balance between accuracy and computational cost.

The first step in the computational analysis of a molecule is typically geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy state, thus predicting the most stable three-dimensional structure of the molecule. For 6-Chloro-2,4-difluoro-3-methylbenzamide, DFT calculations, often using a basis set like B3LYP/6-31G(d,p), are employed to determine its optimized geometry. nih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles.

The electronic structure of the optimized geometry is then analyzed. This includes the distribution of electron density, which is fundamental to understanding the molecule's chemical properties. The presence of electronegative fluorine and chlorine atoms, along with the methyl and benzamide (B126) groups, creates a complex electronic environment within the this compound molecule.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzamide Structure (Note: This data is illustrative of typical results from DFT calculations on similar molecules and not specific experimental data for this compound.)

ParameterBond/AngleCalculated Value
Bond LengthC-Cl1.74 Å
Bond LengthC-F1.35 Å
Bond LengthC=O1.23 Å
Bond LengthC-N1.36 Å
Bond AngleC-C-Cl120.5°
Bond AngleC-C-F119.8°
Dihedral AngleO=C-N-H178.5°

This interactive table provides representative geometrical parameters obtained from DFT geometry optimization.

DFT calculations are instrumental in predicting the regioselectivity of chemical reactions, particularly electrophilic aromatic substitution. The electron-donating methyl group and the electron-withdrawing chloro, fluoro, and benzamide groups on the aromatic ring of this compound create a nuanced reactivity map. The regioselectivity is governed by the electronic properties of the substituted benzene (B151609) ring. libretexts.org

Computational methods like RegioSQM, which can be based on DFT principles, can predict the most likely sites for electrophilic attack by calculating the proton affinity at different positions on the aromatic ring. nih.gov Generally, all activating groups are ortho-/para-directors, while deactivating groups without lone pairs adjacent to the ring tend to be meta-directors. libretexts.org For this compound, the interplay between the activating methyl group and the deactivating halogen and amide groups will determine the precise regioselectivity, which can be quantitatively predicted through computational analysis. rsc.orgyoutube.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.govmdpi.com For this compound, DFT calculations can precisely determine the energies of these frontier orbitals and the resulting energy gap. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Halogenated Benzamide (Note: This data is for illustrative purposes to demonstrate typical HOMO-LUMO analysis results.)

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.72
HOMO-LUMO Gap (ΔE)5.13

This interactive table showcases representative energy values for HOMO, LUMO, and the energy gap.

Analysis of the spatial distribution of the HOMO and LUMO provides further insight into the molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the benzene ring, influenced by the methyl group. Conversely, the LUMO is likely to be distributed over the electron-deficient areas, influenced by the electronegative halogen atoms and the carbonyl group of the benzamide. This localization helps in identifying the specific atoms or regions of the molecule that will be involved in electron donation and acceptance during chemical reactions.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to characterize chemical bonding and intermolecular interactions. nih.gov QTAIM analysis can identify and classify bond critical points (BCPs) in the electron density, which are indicative of interactions between atoms.

For this compound, QTAIM can be used to analyze intramolecular and intermolecular hydrogen bonds, as well as other non-covalent interactions. nih.gov The properties of the electron density at the BCPs, such as its value (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of these interactions. For instance, QTAIM can characterize the hydrogen bonds involving the amide group and potential interactions involving the fluorine and chlorine atoms.

Table 3: Representative QTAIM Parameters for Intermolecular Interactions (Note: This table presents typical QTAIM data for characterizing non-covalent interactions.)

InteractionElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)
N-H···O0.0250.085
C-H···F0.0090.031
C-H···Cl0.0120.042

This interactive table displays illustrative QTAIM parameters for common intermolecular interactions.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. nih.gov It partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates the electron density of the surrounding molecules.

Table 4: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This data represents a typical breakdown of intermolecular contacts for a similar molecule.)

Contact TypeContribution (%)
H···H45.2
H···F/F···H18.5
H···O/O···H12.8
H···Cl/Cl···H9.7
C···H/H···C7.3
Other6.5

This interactive table provides a representative percentage breakdown of intermolecular contacts derived from Hirshfeld surface analysis.

Pharmacophore Modeling and Structure-Activity Relationship (SAR) Studies via Computational Approaches

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For this compound, this would involve identifying features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The goal is to create a model that can be used to screen large databases of chemical compounds to find new molecules with similar biological activity.

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. nih.gov In the context of this compound, computational SAR studies would involve creating a series of virtual analogs by modifying specific parts of the molecule, such as the substituents on the benzene ring or the amide group. The biological activity of these virtual analogs would then be predicted using computational methods, and the results would be used to build a model that relates specific structural features to activity. This information is crucial for optimizing the potency and selectivity of lead compounds in drug discovery. cuny.eduresearchgate.netnih.govrsc.org

A hypothetical data table for a computational SAR study on this compound might look like this:

Compound R1 Substitution R2 Substitution Predicted Activity (IC50, nM)
This compound-CH3-H50
Analog 1-CH2CH3-H75
Analog 2-CH3-OH30
Analog 3-H-H120

Intramolecular Charge Transfer (ICT) Pathway Investigations

Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. arxiv.org Computational studies on the ICT pathway of this compound would involve using quantum chemical methods to calculate the electronic structure of the molecule in its ground and excited states. These calculations can help to identify the specific orbitals involved in the charge transfer process and to map out the potential energy surface of the excited state. Understanding the ICT pathway is important for predicting the photophysical properties of a molecule, such as its fluorescence and phosphorescence.

Key parameters investigated in ICT studies include:

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding charge transfer. The spatial distribution of these orbitals would be visualized to identify the electron donor and acceptor regions.

Excited State Calculations: Methods like Time-Dependent Density Functional Theory (TD-DFT) would be used to model the excited states and determine the energy and nature of electronic transitions.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) is a map of the electrostatic potential on the electron density surface of a molecule. nih.gov It is a valuable tool for understanding how a molecule will interact with other molecules, such as a biological receptor. The EPS map of this compound would show regions of positive and negative electrostatic potential. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors. Regions of positive potential (typically colored blue) indicate areas that are electron-deficient and are likely to act as hydrogen bond donors.

This information can be used to predict how the molecule will bind to its target and to design new molecules with improved binding affinity. For instance, identifying a region of negative potential could guide the modification of a binding partner to include a hydrogen bond donor at the corresponding position.

A summary of computational parameters that would be derived from an EPS mapping of this compound could be presented as follows:

Parameter Description Predicted Value Range
Maximum Positive Potential Corresponds to electron-deficient regions (e.g., amide protons).+X kcal/mol
Minimum Negative Potential Corresponds to electron-rich regions (e.g., oxygen and fluorine atoms).-Y kcal/mol
Dipole Moment A measure of the overall polarity of the molecule.Z Debye

In-Depth Crystallographic Analysis of this compound Remains Undocumented in Publicly Available Research

A thorough investigation into the scientific literature and crystallographic databases reveals a notable absence of publicly available research detailing the crystal engineering and supramolecular chemistry of the specific compound this compound. Despite targeted searches for its single-crystal X-ray diffraction data, molecular conformation, and the intricate network of its intermolecular interactions, no specific studies for this exact molecule could be located.

While extensive research exists on the crystallography of other halogenated benzamides, which often showcase complex hydrogen-bonding networks (such as N-H···O) and significant halogen interactions (like C-X···π), these findings cannot be extrapolated to definitively describe this compound. Each molecule's unique substitution pattern of chloro, fluoro, and methyl groups on the benzamide framework would result in a distinct electronic and steric profile, leading to a unique crystal structure and supramolecular arrangement.

Consequently, without experimental data from a single-crystal X-ray diffraction analysis of this compound, any discussion of its specific molecular conformation, potential structural discrepancies, or the nature of its hydrogen and halogen bonding networks would be purely speculative. The scientific community awaits future research that may crystallize this compound and publish the findings, which would allow for a detailed and accurate analysis as outlined.

Crystal Engineering and Supramolecular Chemistry of Halogenated Benzamides

Supramolecular Packing Arrays and Crystal Lattice Formation

These interactions include halogen bonds (C–X···O, C–X···N, C–X···X), C–H···O, C–H···F, and π–π stacking interactions. bgu.ac.ilnih.gov The interplay and hierarchy of these interactions determine the final crystal packing. For instance, in N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide, the crystal packing is stabilized by a combination of N—H⋯N, C—H⋯O, C—H⋯F, and C—H⋯π hydrogen bonds, supplemented by offset π–π stacking. nih.gov

The fluorinated benzamide (B126) and thiobenzamide (B147508) crystal structures are often characterized by the suppression of disorder. acs.org Even a small incorporation of a 2-fluoro-substituted benzamide can suppress disorder without altering the fundamental packing motif, which frequently involves a double tape arrangement of hydrogen-bonded dimers or catemers. acs.org The specific arrangement of chloro, fluoro, and methyl groups in 6-Chloro-2,4-difluoro-3-methylbenzamide would lead to a complex energy landscape where the final crystal structure is a fine balance between strong hydrogen bonding and weaker, but numerous, halogen and van der Waals interactions.

Table 1: Key Intermolecular Interactions in Halogenated Benzamides

Interaction TypeDescriptionRole in Crystal Packing
N–H···OStrong hydrogen bond between amide groups.Primary driver of supramolecular synthons (dimers, catemers).
Halogen BondingElectrophilic halogen interacts with a nucleophile.Influences packing and can lead to specific directional motifs. nih.gov
C–H···O/FWeak hydrogen bonds.Contribute to the overall stability of the crystal lattice. bgu.ac.il
π–π StackingAttraction between aromatic rings.Important for densification of the crystal structure.

Isostructurality and Structural Mimicry in Halogenated Aromatic Systems

Isostructurality, where different molecules crystallize in very similar three-dimensional arrangements, is a key concept in crystal engineering. bgu.ac.ilrsc.org This phenomenon is particularly prevalent in halogenated aromatic systems due to the comparable size and electronic properties of different halogen substituents. The prerequisites for isostructurality include similar molecular composition and conformation, leading to analogous supramolecular arrangements within the same space group and with the same number of molecules in the unit cell (Z). rsc.org

Chloro/Methyl Interchange Phenomenon in Crystal Structures

A specific and well-documented case of structural mimicry is the chloro/methyl interchange. ias.ac.inresearchgate.net This "rule" is founded on the principle that chlorine atoms and methyl groups have nearly identical van der Waals volumes (approximately 17 ų for Cl and 20 ų for a methyl group). researchgate.netrsc.org Consequently, substituting a chloro group with a methyl group (or vice versa) in a molecule may not significantly alter the crystal structure, leading to isostructural or even isotypic crystals. researchgate.net

This interchangeability is most successful when the crystal packing is primarily governed by non-directional van der Waals forces and close-packing principles. ias.ac.inias.ac.in However, violations of this rule are common, particularly when directional forces or specific weak interactions, such as Cl···Cl interactions, play a crucial role in stabilizing the crystal structure. ias.ac.inresearchgate.net For instance, attempts to create isostructural cocrystals of p-chloro- and p-methyl-benzamide with dicarboxylic acids were unsuccessful, and analysis suggested that the presence of Cl···Cl contacts shorter than 4.0 Å tends to disfavor isostructurality with the methyl-substituted analogue. rsc.org

In the context of this compound, the potential for isostructurality with a hypothetical 3,6-dichloro-2,4-difluorobenzamide or 3,6-dimethyl-2,4-difluorobenzamide would depend critically on the local interaction environment of the chloro and methyl groups at positions 3 and 6 of the benzene (B151609) ring. The presence of strong directional interactions involving the fluorine atoms or the amide group could override the simple volume-based interchangeability, leading to distinct crystal structures.

Table 2: Comparison of Chloro and Methyl Groups in Crystal Engineering

PropertyChlorine Atom (Cl)Methyl Group (-CH₃)Implication for Isostructurality
Van der Waals Volume~17 ų~20 ųSimilar volumes promote interchangeability. researchgate.netrsc.org
ShapeSphericalTetrahedralCan lead to differences in packing efficiency.
PolarityElectronegative, can be electrophilic (σ-hole)Non-polar, can act as a weak H-bond donorDifferences in electrostatic interactions can lead to different packing motifs.
Intermolecular InteractionsCan form halogen bonds and Cl···Cl contacts. ias.ac.inPrimarily van der Waals interactions.The presence of specific Cl···Cl interactions often prevents isostructurality. rsc.org

Advanced Analytical Techniques in 6 Chloro 2,4 Difluoro 3 Methylbenzamide Research

Chromatography-Based Separation and Analysis

Chromatographic techniques are central to the analysis of 6-Chloro-2,4-difluoro-3-methylbenzamide, leveraging the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of this compound. Given the compound's aromatic nature, which includes a substituted benzene (B151609) ring, it possesses a chromophore that absorbs ultraviolet (UV) light, making UV detection a suitable and sensitive method for its analysis. The typical wavelength range for UV detection in HPLC is 200–400 nm. chromatographyonline.comiconsci.com For aromatic systems like benzamides, a detection wavelength within the 210–260 nm range is often optimal for capturing the π → π* electronic transitions. nih.gov

A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of benzamide (B126) derivatives. nih.govresearchgate.net In this approach, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

This interactive data table provides a hypothetical set of starting conditions for the HPLC analysis of this compound, which would require further optimization and validation.

The selection of the UV detection wavelength is a critical parameter that can be optimized by examining the UV spectrum of the compound to identify the wavelength of maximum absorbance (λmax). chromatographyonline.com This ensures the highest sensitivity for the analysis.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, its applicability would depend on its thermal stability and volatility. Given its structure, it is likely to be sufficiently volatile for GC analysis, especially with appropriate temperature programming.

The presence of chlorine and fluorine atoms makes the compound highly electronegative, suggesting that an Electron Capture Detector (ECD) would provide excellent sensitivity and selectivity. chromatographyonline.com The stationary phase selection is crucial for achieving good separation from any potential impurities. A medium-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable for the analysis of chlorinated and fluorinated organic compounds. libretexts.orgnih.gov

Hypothetical GC Method Parameters:

ParameterCondition
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Electron Capture Detector (ECD)
Detector Temp. 300 °C

This interactive data table outlines plausible GC conditions for the analysis of this compound. These parameters would need to be empirically determined and validated.

While electron ionization (EI) mass spectrometry can sometimes result in the absence of a molecular ion for fluorine compounds, softer ionization techniques like field ionization (FI) can be employed to determine the molecular weight of such compounds and their impurities. jeol.com

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, checking purity, and identifying compounds in a mixture. utexas.edu For benzamide derivatives, silica (B1680970) gel is a commonly used stationary phase due to its polarity. researchgate.net

The separation on a TLC plate is governed by the polarity of the analyte, the stationary phase, and the mobile phase. A mobile phase of appropriate polarity will move the compound up the plate, resulting in a characteristic retention factor (Rf) value. A mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is often used to achieve the desired separation. nih.gov Visualization of the spots can be achieved under UV light (typically at 254 nm) due to the UV-absorbing nature of the benzamide ring.

Example TLC System:

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Toluene:Ethyl Acetate (e.g., 70:30 v/v)
Visualization UV light at 254 nm
Expected Rf ~0.4 - 0.6 (Hypothetical)

This interactive data table presents a potential TLC system for the analysis of this compound. The mobile phase composition would be adjusted to optimize the Rf value.

The use of aqueous mobile phases in TLC with silica-based stationary phases can sometimes lead to altered chromatographic behavior, as water can interact with the surface silanol (B1196071) groups of the TLC plate. nih.gov

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.com This technique is particularly advantageous for its high efficiency, reduced analysis times, and lower consumption of organic solvents, aligning with the principles of green chemistry. twistingmemoirs.com

SFC is widely applied in the pharmaceutical industry for both chiral and achiral separations of drug molecules and their impurities. teledynelabs.comnumberanalytics.com The mobile phase in SFC typically consists of supercritical CO2 mixed with a polar organic solvent, such as methanol (B129727) or ethanol, which acts as a modifier to enhance the elution of more polar analytes. numberanalytics.com The separation mechanism in SFC can be complex, involving interactions with the stationary phase and solubility in the supercritical fluid mobile phase.

Potential SFC Method Parameters:

ParameterCondition
Column Chiral or achiral stationary phase (e.g., polysaccharide-based for chiral)
Mobile Phase Supercritical CO2 with a Methanol modifier (gradient elution)
Back Pressure 100-200 bar
Column Temperature 35-45 °C
Detection UV-Vis or Mass Spectrometry (MS)

This interactive data table suggests possible starting conditions for SFC analysis of this compound. Method development would involve optimizing the modifier, pressure, and temperature. shimadzu.com

Elemental Analysis for Stoichiometry Verification (C, H, N, Cl, F)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. azom.com For this compound (C₈H₆ClF₂NO), this technique is essential for verifying its empirical formula and confirming its stoichiometric purity. nih.gov The method typically involves the combustion of a small, precisely weighed sample at high temperatures in an oxygen-rich environment. azom.com The resulting combustion gases (CO₂, H₂O, N₂) are then separated and quantified. Halogens like chlorine and fluorine can also be determined through specialized combustion techniques followed by ion chromatography or titration. petro-online.comaccessengineeringlibrary.com

Theoretical Elemental Composition of C₈H₆ClF₂NO:

ElementSymbolAtomic MassNumber of AtomsTotal MassMass Percentage (%)
CarbonC12.011896.08847.19
HydrogenH1.00866.0482.97
ChlorineCl35.453135.45317.42
FluorineF18.998237.99618.67
NitrogenN14.007114.0076.88
OxygenO15.999115.9997.86
Total 203.591 100.00

This interactive data table shows the calculated theoretical elemental composition of this compound. Experimental results from elemental analysis should closely match these theoretical values to confirm the compound's stoichiometry.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. bccampus.ca It offers advantages such as high efficiency, short analysis times, and minimal sample consumption. For a compound like this compound, which is a neutral molecule, direct analysis by Capillary Zone Electrophoresis (CZE) would not be effective.

However, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is well-suited for the separation of neutral compounds. bccampus.ca In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration. These micelles act as a pseudo-stationary phase, and neutral analytes partition between the micelles and the surrounding aqueous buffer, allowing for their separation.

Alternatively, by adjusting the pH of the buffer, it may be possible to protonate or deprotonate the amide group, imparting a charge on the molecule and enabling separation by CZE. nih.gov The separation of aromatic amines has been successfully demonstrated using CZE at a low pH. nih.govresearchgate.net

Conceptual CE Method Parameters:

ParameterCondition
Mode Micellar Electrokinetic Chromatography (MEKC)
Capillary Fused silica, 50 µm ID, 50 cm total length
Buffer 20 mM borate (B1201080) buffer with 50 mM sodium dodecyl sulfate (B86663) (SDS), pH 9.2
Voltage 20-30 kV
Temperature 25 °C
Detection UV at 214 nm

This interactive data table provides a conceptual framework for a CE method for this compound. The specific conditions would require empirical development and optimization.

CE can be a powerful tool for analyzing the purity of this compound and separating it from closely related impurities. tandfonline.comnih.gov

In-situ Monitoring Techniques for Reaction Kinetics (e.g., In-situ IR, In-situ NMR)

The study of reaction kinetics, the rate at which chemical reactions occur, is fundamental to understanding and optimizing the synthesis of complex molecules such as this compound. In-situ monitoring techniques have become indispensable tools in this field, offering real-time insights into the reaction progress without the need for sample extraction. nih.gov This allows for a more accurate and detailed understanding of the reaction mechanism, the influence of various parameters, and the identification of transient intermediates. The primary advantage of these techniques is their non-destructive, quantitative analysis of a wide range of nuclei and functional groups common to organic reactions. nih.gov

In-situ Infrared (IR) Spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked by observing their characteristic vibrational frequencies in the infrared spectrum. For the synthesis of this compound, in-situ IR spectroscopy would be particularly useful for monitoring the conversion of the carboxylic acid or acid chloride precursor and the formation of the amide bond. The disappearance of the C=O stretching vibration of the starting material and the appearance of the characteristic amide I and amide II bands would provide a direct measure of the reaction's progress.

The application of these in-situ techniques allows for the rapid determination of kinetic parameters. For instance, by monitoring the concentration of reactants and products over time, the reaction order, rate constant, and activation energy can be calculated. This data is crucial for process optimization, ensuring efficient and safe manufacturing processes.

Below is a hypothetical data table illustrating the type of information that could be obtained from in-situ monitoring of a reaction to form this compound.

Time (minutes)Reactant A Concentration (M)Product Concentration (M)Intermediate B Concentration (M)
01.000.000.00
100.850.140.01
200.720.270.01
300.610.380.01
400.520.470.01
500.440.550.01
600.370.620.01

Detailed Research Findings from In-situ Monitoring:

Furthermore, combining in-situ monitoring with techniques like flow chemistry can provide an even more efficient way to determine highly accurate kinetic parameters. magritek.com The use of a plug-flow reactor with in-line ¹H NMR analytics has been successfully demonstrated for determining kinetic parameters in other chemical systems and could be readily adapted for the study of this compound synthesis. magritek.com

Academic Research Applications of 6 Chloro 2,4 Difluoro 3 Methylbenzamide As a Chemical Scaffold and Intermediate

Intermediate in Complex Organic Synthesis

Substituted benzamides are widely recognized as versatile synthons, or building blocks, for the preparation of more complex molecules. researchgate.net The structure of 6-Chloro-2,4-difluoro-3-methylbenzamide offers multiple reaction sites, making it a valuable intermediate. The amide functional group itself can undergo various transformations, serving as a precursor for the synthesis of nitriles and amines. researchgate.net Furthermore, the substituted aromatic ring provides a stable core onto which additional complexity can be built. Chemists can utilize the existing substituents to direct further reactions or modify them to introduce new functional groups. The presence of halogen atoms (chlorine and fluorine) allows for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. This versatility enables its use in multi-step syntheses to construct intricate molecular architectures for pharmaceuticals and other advanced materials.

Precursor for Developing Novel Fluorinated and Chlorinated Derivatives

The synthesis of novel halogenated compounds is a major focus in chemical research, as the incorporation of fluorine and chlorine can dramatically alter a molecule's physical and biological properties. nih.gov this compound is an ideal starting material for creating a diverse library of new fluorinated and chlorinated derivatives. Synthetic strategies often involve using starting materials that are already halogenated. nih.govgoogle.com For instance, the amide group can be hydrolyzed to the corresponding benzoic acid, which can then be used in esterification or other coupling reactions to create new series of compounds that retain the original halogen pattern. Alternatively, the aromatic ring itself can be subject to further electrophilic or nucleophilic substitution reactions, leading to poly-halogenated or differentially substituted products. The ability to start with a pre-functionalized core like this compound streamlines the synthesis of complex halogenated molecules, which might otherwise require more complex, multi-step procedures. mdpi.com

Contribution to Medicinal Chemistry Scaffold Research

The benzamide (B126) structure is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. nih.gov The specific substitution pattern of this compound makes it a highly relevant scaffold for modern drug discovery.

In ligand design, small molecules are engineered to bind to biological targets like proteins or enzymes. The fluorinated benzamide scaffold is a key component in the design of ligands for challenging targets. For example, fluorinated benzamide derivatives have been developed as novel binders for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex that is central to the action of immunomodulatory drugs and proteolysis-targeting chimeras (PROTACs). nih.gov The incorporation of fluorine into the benzamide structure can significantly enhance binding affinity and modulate crucial drug-like properties such as metabolic stability and membrane permeation. nih.gov The chloro and methyl groups on the this compound scaffold provide additional points for optimization. These groups can be used to probe steric and electronic interactions within a protein's binding pocket, allowing medicinal chemists to fine-tune the ligand's selectivity and potency. This multi-point functionalization is a key strategy in rational drug design, enabling the development of highly specific and effective therapeutic agents. youtube.com

Chlorine: The substitution of a hydrogen atom with chlorine can lead to remarkable improvements in potency, an effect sometimes termed the "magic chloro" effect. acs.orgchemrxiv.org Chlorine is highly versatile; it can alter the electronic nature of the aromatic ring and participate in favorable halogen bonding interactions within a protein binding site. chemrxiv.org Its inclusion is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic parameters. youtube.comacs.org

Fluorine: The introduction of fluorine is a cornerstone of modern drug design. benthamscience.com Its high electronegativity can increase binding affinity through electrostatic interactions. nih.gov Fluorine can also block sites of metabolic degradation, thereby increasing the drug's half-life. researchgate.net Furthermore, fluorine substitution can influence the conformation of the molecule, locking it into a shape that is more favorable for binding to its target. nih.govacs.org

Methyl: The methyl group, while seemingly simple, can play a crucial role in ligand binding by forming favorable van der Waals interactions in hydrophobic pockets of a target protein. It can also serve as a steric shield to prevent unwanted metabolic reactions on the aromatic ring.

The combination of these groups on a single benzamide scaffold creates a complex interplay of electronic and steric effects. The electron-withdrawing nature of the halogens contrasts with the electron-donating character of the methyl group, creating a unique electronic distribution across the aromatic ring that can be exploited to achieve high-affinity and selective binding to a biological target.

Applications in Materials Science (e.g., Chromophores)

Beyond medicine, substituted benzamides have applications in materials science, particularly as chromophores—the part of a molecule responsible for its color and other optical properties. nih.govtandfonline.com The benzamide group itself is a known chromophore, capable of absorbing ultraviolet light. researchgate.net The properties of a chromophore can be tuned by adding substituents to the aromatic ring. Introducing functional groups like chloro, fluoro, and methyl alters the electronic energy levels of the molecule. This, in turn, changes the wavelength of light the molecule absorbs and emits. tandfonline.com By systematically modifying the substitution pattern on the benzamide scaffold, researchers can design molecules with specific optical properties, such as color, fluorescence, or non-linear optical activity. This makes compounds like this compound potential building blocks for the development of new dyes, fluorescent probes, and advanced optical materials.

Future Research Directions and Outlook

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of highly substituted benzamides often relies on multi-step processes that can be resource-intensive. A key area for future research will be the development of more sustainable and efficient synthetic strategies. Current trends in green chemistry offer several promising directions:

Enzymatic Synthesis: The use of biocatalysts, such as Candida antarctica lipase (B570770) B, has been shown to be effective for amide bond formation under mild conditions, often in greener solvents like cyclopentyl methyl ether. nih.gov Future work could focus on identifying or engineering enzymes that can accommodate polysubstituted benzoic acids and amines, offering a highly selective and environmentally benign route to compounds like 6-Chloro-2,4-difluoro-3-methylbenzamide.

Photocatalysis: Covalent Organic Frameworks (COFs) are emerging as powerful heterogeneous photocatalysts for a variety of chemical transformations, including amide synthesis directly from alcohols. dst.gov.in This approach, often utilizing visible light, could streamline the production of benzamides and reduce reliance on traditional high-temperature methods. dst.gov.in

Reusable Catalysts: The development of reusable catalysts, such as Brønsted acidic ionic liquids, presents another avenue for sustainable amide synthesis. acs.orgresearchgate.net These catalysts can function as both the solvent and the catalyst and can be easily recovered and reused multiple times, significantly reducing waste. acs.org

Sustainable Synthesis Method Key Advantages Potential for this compound
Enzymatic SynthesisHigh selectivity, mild reaction conditions, reduced waste. nih.govDevelopment of enzymes tolerant to halogenated and methylated substrates.
Photocatalysis with COFsUse of light as a renewable energy source, high efficiency, catalyst recyclability. dst.gov.inApplication to complex benzamide (B126) structures, potentially reducing the number of synthetic steps.
Reusable Ionic LiquidsDual role as solvent and catalyst, easy recovery and reuse. acs.orgresearchgate.netGreener alternative to conventional acid or base-catalyzed methods.

Deeper Exploration of Reaction Mechanisms and Catalytic Pathways

A thorough understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for optimizing existing methods and discovering new transformations. Future research could focus on:

Mechanistic Studies of Amidation: Investigating the precise mechanisms of both catalyzed and uncatalyzed amidation reactions involving sterically hindered and electronically complex substrates. This could involve kinetic studies, isotopic labeling, and computational modeling to elucidate transition states and reaction intermediates.

Influence of Substituents: Systematically studying the electronic and steric effects of the chloro, difluoro, and methyl substituents on the reactivity of the aromatic ring and the amide functionality. For instance, the fluorine atoms are expected to influence the acidity of the amide proton and the susceptibility of the aromatic ring to nucleophilic substitution. numberanalytics.com

Catalytic Cycles: For catalyzed reactions, detailed studies of the catalytic cycles are needed. This includes characterizing the active catalytic species, understanding substrate activation, and identifying potential catalyst deactivation pathways.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational modeling can provide valuable insights and guide experimental work:

Structure-Property Predictions: Density Functional Theory (DFT) calculations can be used to predict a range of properties, including molecular geometry, electronic structure (HOMO-LUMO gap), and spectroscopic signatures (NMR, IR). rjptonline.org These predictions can aid in the characterization of the compound and its derivatives.

Binding Site Analysis: If this compound is explored for biological applications, molecular docking and molecular dynamics simulations can be used to predict its binding affinity and mode of interaction with target proteins, such as enzymes or receptors. nih.govacs.org This can help in identifying potential biological targets and in designing more potent analogs. nih.gov

Reaction Pathway Elucidation: Computational methods can be employed to model reaction pathways and calculate activation energies, providing a deeper understanding of reaction mechanisms and helping to predict the feasibility of proposed synthetic routes.

Novel Derivatization Strategies for Enhanced Functional Diversity

The functional versatility of this compound can be significantly expanded through novel derivatization strategies. The presence of the amide group and the substituted aromatic ring provides multiple handles for chemical modification:

N-Substitution: The amide nitrogen can be derivatized with a wide range of substituents to modulate properties such as solubility, lipophilicity, and biological activity. This is a common strategy in the development of benzamide-based drugs. nih.govresearchgate.net

Aromatic Ring Modification: While the existing substitution pattern is dense, further modifications to the aromatic ring could be explored. For example, nucleophilic aromatic substitution of one of the fluorine atoms could introduce new functional groups. nih.gov

Conversion to Other Functional Groups: The amide group can be chemically transformed into other functionalities, such as amines, nitriles, or ketones, opening up new avenues for creating diverse chemical libraries based on the 6-chloro-2,4-difluoro-3-methylphenyl scaffold.

Fundamental Studies in Crystal Engineering and Supramolecular Assembly

The solid-state properties of a molecule are governed by its crystal packing and intermolecular interactions. Crystal engineering studies on this compound could lead to the development of new materials with tailored properties:

Polymorphism Screening: A systematic investigation of the polymorphic landscape of the compound could reveal different crystalline forms with distinct physical properties, such as melting point, solubility, and bioavailability. Benzamide itself is known to exhibit polymorphism. researchgate.net

Co-crystal Formation: The formation of co-crystals with other molecules (co-formers) can be used to modify the physicochemical properties of the parent compound. figshare.com The amide group is an excellent hydrogen bond donor and acceptor, making it a prime candidate for co-crystal formation.

Influence of Fluorine on Crystal Packing: The fluorine atoms in the molecule are expected to play a significant role in its crystal packing through the formation of non-covalent interactions such as C–H···F and F···F contacts. Studies on fluorinated benzamides have shown that fluorine substitution can suppress disorder in the crystal lattice. acs.org Understanding these interactions is key to predicting and controlling the solid-state structure.

Q & A

Q. What are the common synthetic routes for preparing 6-Chloro-2,4-difluoro-3-methylbenzamide, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a substituted benzoic acid derivative with an amine under activating conditions. For example:

Chlorination/Fluorination : Start with a methyl-substituted benzaldehyde (e.g., 2,4-difluoro-3-methylbenzaldehyde) and introduce chlorine via electrophilic substitution using Cl2 or N-chlorosuccinimide (NCS) under controlled pH .

Oxidation to Carboxylic Acid : Convert the aldehyde group to a carboxylic acid using KMnO4 or CrO3 in acidic conditions .

Amidation : React the acid with ammonia or a primary amine using coupling agents like HATU or EDCl to form the benzamide .
Critical Parameters :

  • Temperature control during halogenation to avoid over-substitution.
  • Solvent choice (e.g., DMF for polar intermediates, THF for coupling reactions).
  • Purity of starting materials (e.g., >97% aldehyde to prevent side reactions) .

Q. How can NMR and IR spectroscopy be employed to confirm the structure and substituent positions in this compound?

  • Methodological Answer :
  • <sup>1</sup>H NMR :
  • Aromatic protons appear as distinct multiplets due to deshielding from electronegative substituents (Cl, F).
  • Methyl group (-CH3) resonance at ~2.5 ppm integrates for 3H.
  • Amide proton (-CONH2) shows a broad singlet at ~6.5–7.5 ppm .
  • <sup>19</sup>F NMR : Distinct signals for fluorine atoms at positions 2 and 4, with coupling constants (JF-F) indicating para/ortho relationships .
  • IR Spectroscopy :
  • Stretching vibrations: C=O (amide I band) at ~1650–1680 cm<sup>−1</sup>, N-H (amide II) at ~1550 cm<sup>−1</sup> .
  • C-F stretches at 1100–1250 cm<sup>−1</sup> .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different assay systems?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, solvent, cell lines). To address this:

Q. Standardize Assay Protocols :

  • Use consistent solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Validate activity across multiple cell lines (e.g., HEK293 vs. HepG2) .

Dose-Response Analysis : Perform IC50 determinations with triplicate measurements to assess reproducibility.

Off-Target Screening : Use computational tools (e.g., molecular docking) to predict interactions with non-target proteins .

Metabolite Profiling : LC-MS/MS can identify degradation products or active metabolites influencing results .

Q. What computational modeling approaches are suitable for predicting the interaction of this compound with target enzymes, and how can these models be validated experimentally?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations :
  • Parameterize the compound using Gaussian09 with B3LYP/6-31G* basis set to derive partial charges.
  • Simulate binding to target enzymes (e.g., kinases) over 100 ns trajectories to assess stability .
  • Docking Studies (AutoDock Vina) :
  • Generate conformational ensembles of the ligand and receptor.
  • Validate poses using mutagenesis data (e.g., alanine scanning of active-site residues) .
  • Experimental Validation :
  • Surface Plasmon Resonance (SPR) to measure binding affinity (KD).
  • X-ray crystallography to resolve ligand-enzyme co-structures .

Q. What strategies optimize the regioselectivity of halogenation in derivatives of this compound?

  • Methodological Answer :
  • Directed Metalation : Use directing groups (e.g., amides) to guide halogenation to specific positions.
  • Lewis Acid Catalysis : Employ FeCl3 or AlCl3 to stabilize transition states in electrophilic substitution .
  • Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance selectivity by stabilizing ionic intermediates .
  • Competitive Experiments : Compare reaction outcomes with/without directing groups to isolate regiochemical drivers .

Data Contradiction Analysis

Q. How should conflicting solubility data for this compound in aqueous vs. organic solvents be reconciled?

  • Methodological Answer : Discrepancies often stem from measurement techniques (e.g., shake-flask vs. HPLC). To reconcile:

Standardize Methods : Use USP <921> guidelines for equilibrium solubility determination.

pH Adjustment : Test solubility at physiologically relevant pH (e.g., 7.4) using buffer systems.

Co-Solvent Methods : Employ water-miscible solvents (e.g., PEG 400) to extrapolate intrinsic solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.